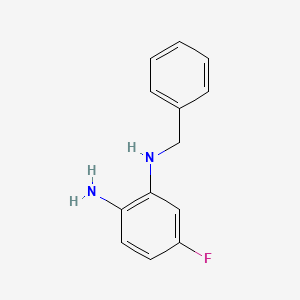

1-N-Benzyl-5-fluorobenzene-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N-benzyl-4-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBMHNNPUYDKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 N Benzyl 5 Fluorobenzene 1,2 Diamine and Its Analogues

Established Synthetic Routes to Substituted Aromatic Diamines

The construction of the 1-N-Benzyl-5-fluorobenzene-1,2-diamine framework and related structures relies on a foundation of well-established synthetic transformations. These methods provide reliable access to the target compounds and their precursors, often serving as the basis for more complex and stereoselective strategies.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely employed method for the formation of C-N bonds. masterorganicchemistry.com This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of N-benzylated aromatic diamines, this strategy can be applied by reacting a suitable aminophenylamine precursor with benzaldehyde, followed by reduction.

A key advantage of reductive amination is the ability to control the degree of alkylation, thereby avoiding the over-alkylation often observed with direct alkylation methods. masterorganicchemistry.com A variety of reducing agents can be utilized, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being among the most common. masterorganicchemistry.comyoutube.com The choice of reducing agent is often critical for achieving high chemoselectivity, particularly when other reducible functional groups are present in the molecule. For instance, NaBH₃CN is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Recent advancements have focused on developing more efficient and scalable protocols. For example, methods using BH₃·THF in combination with TMSCl in DMF have been shown to facilitate the reductive amination of even electron-deficient anilines with ketones, achieving full conversion in a matter of minutes for many substrates. thieme-connect.com This approach demonstrates high functional group tolerance, which is crucial for the synthesis of complex molecules like this compound.

| Reactants | Reducing Agent/Conditions | Product | Key Features |

|---|---|---|---|

| Amine + Aldehyde/Ketone | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Secondary or Tertiary Amine | Avoids over-alkylation, versatile. masterorganicchemistry.com |

| Electron-deficient aniline (B41778) + Ketone | BH₃·THF/TMSCl/DMF | Substituted Aniline | Rapid conversion, high functional group tolerance. thieme-connect.com |

Nucleophilic Substitution Approaches to Fluorinated Anilines

The introduction of the fluorine atom onto the aromatic ring is a critical step in the synthesis of this compound. Nucleophilic aromatic substitution (SNAᵣ) is a powerful tool for this purpose, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing fluorinated anilines, a common strategy involves the displacement of a suitable leaving group, such as a nitro or halo group, by a fluoride (B91410) source.

The reactivity of the substrate in SNAᵣ reactions is heavily influenced by the nature and position of the substituents on the aromatic ring. The presence of nitro groups ortho and para to the leaving group significantly accelerates the reaction by stabilizing the intermediate Meisenheimer complex. acs.org For the synthesis of fluorinated precursors to the target diamine, a dinitro- or nitro-halo-substituted benzene (B151609) derivative can serve as a starting point.

A variety of fluorinating agents are available, ranging from simple alkali metal fluorides like KF to more complex reagents such as Selectfluor. organic-chemistry.org The choice of reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions. For instance, the use of bulky cations in combination with KF can enhance the nucleophilicity of the fluoride ion. organic-chemistry.org

Multi-step Convergent Synthesis from Nitro Precursors

A common and effective strategy for the synthesis of substituted phenylenediamines, including the fluorinated target compound, involves a multi-step convergent approach starting from readily available nitroaromatic precursors. This methodology typically involves the sequential reduction of nitro groups to amino groups.

Asymmetric Catalytic Synthesis of Chiral 1,2-Diamines

Chiral 1,2-diamines are of immense importance as they are key structural motifs in many pharmaceuticals and serve as ligands in asymmetric catalysis. acs.orgrsc.orgnih.gov The development of asymmetric methods to access these compounds, including analogues of this compound, is a major area of research.

Ring-Opening Reactions of Aziridines and Azabenzonorbornadienes

The catalytic asymmetric ring-opening of meso-aziridines with nucleophiles is a powerful and efficient strategy for the synthesis of enantioenriched 1,2-diamines. rsc.orgnih.govrsc.org In this approach, a prochiral aziridine (B145994) is desymmetrized by a chiral catalyst, leading to the formation of a chiral diamine with high enantioselectivity. Various nitrogen nucleophiles, including anilines, can be employed in this transformation. rsc.org The reaction is often catalyzed by chiral Lewis acids or transition metal complexes. For example, chiral zirconium catalysts have been shown to be effective in the asymmetric ring-opening of meso-aziridines with aniline derivatives. rsc.org

Similarly, the transition-metal-catalyzed asymmetric ring-opening of azabenzonorbornadienes with amines provides access to chiral diaminotetralines. rsc.orgnih.gov This desymmetrization strategy offers another route to enantioenriched diamine structures.

| Substrate | Catalyst/Reagent | Product | Key Features |

|---|---|---|---|

| meso-Aziridine | Chiral Zirconium Catalyst + Aniline | Chiral 1,2-Diamine | Desymmetrization approach, high enantioselectivity. rsc.orgrsc.org |

| Azabenzonorbornadiene | Transition Metal Catalyst + Amine | Chiral Diaminotetraline | Access to enantioenriched diamine structures. rsc.orgnih.gov |

Hydroamination and Diamination of Olefins

The direct addition of an N-H bond across a carbon-carbon double bond, known as hydroamination, is an atom-economical method for the synthesis of amines. nih.gov The catalytic asymmetric hydroamination of olefins represents a direct and efficient route to chiral amines. nih.gov For the synthesis of chiral 1,2-diamines, the hydroamination of allylic amines can be employed. rsc.orgnih.govnih.gov This approach allows for the synthesis of a wide range of unsymmetrical vicinal diamines. nih.gov

Another powerful strategy is the diamination of olefins, which involves the addition of two nitrogen-containing groups across a double bond. acs.org This transformation provides direct access to 1,2-diamines. Catalytic asymmetric versions of this reaction have been developed using various transition metal catalysts, including palladium and copper. acs.org These methods often utilize specialized nitrogen sources, such as di-tert-butyldiaziridinone. acs.org

Catalytic C-N, C-C, and C-H Bond-Forming Reactions

The construction of the this compound framework relies on the strategic formation of carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-hydrogen (C-H) bonds. Catalytic approaches to these transformations are central to modern organic synthesis, offering milder and more efficient alternatives to classical stoichiometric methods. nih.gov

C-N Bond Formation:

The most direct route to N-aryl and N-alkyl amines involves the formation of C-N bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose, enabling the coupling of amines with aryl halides. youtube.comresearchgate.net This reaction can be applied to synthesize N-benzylated diamines from a suitable fluorinated dihalobenzene or a halo-fluoro-nitroaniline precursor followed by reduction. A related two-step synthesis was used to prepare N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, where nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene (B31998) with 3,5-bis(trifluoromethyl)benzylamine (B151408) was followed by palladium-on-carbon (Pd/C) catalyzed hydrogenation of the nitro group to afford the diamine. mdpi.com

Transition-metal-catalyzed C-H amination has also emerged as a step- and atom-economical alternative, avoiding the need for pre-functionalized starting materials. nih.gov Rhodium and iridium complexes can catalyze the direct amination of C(sp²)–H bonds with organic azides serving as the nitrogen source and internal oxidant, releasing only nitrogen gas as a byproduct. nih.gov Furthermore, rhodium(III)-catalyzed aziridination of unactivated alkenes, followed by nucleophilic ring-opening with amines, provides a pathway to vicinal diamines. organic-chemistry.org

C-C Bond Formation:

While less direct for the final amine installation, catalytic C-C bond formation is crucial for constructing the substituted aromatic backbone. For instance, copper-catalyzed oxidative coupling of 2-naphthylamines has been shown to form the binaphthyl C-C bond, producing BINAM derivatives. acs.org This highlights the potential for C-H activation strategies to build complex aryl scaffolds. acs.org Similarly, palladium and nickel catalysts are widely used in cross-coupling reactions (e.g., Suzuki, Heck) to append aryl or alkyl groups to an aromatic ring, which could be a strategy to introduce the benzyl (B1604629) group or other functionalities onto the phenylenediamine core. numberanalytics.com

C-H Bond Activation/Amination:

Direct C-H activation is a frontier in synthetic chemistry, aiming to form bonds by directly converting C-H bonds. youtube.com This approach can be used for both C-N and C-C bond formation. Palladium-catalyzed sequential C-N bond formation via allylic and aromatic C-H amination has been demonstrated to create complex spirocyclic indolines in a single operation. researchgate.net For the synthesis of diamines, metal-catalyzed C-H amination, using catalysts based on rhodium, copper, ruthenium, or manganese, allows for the direct installation of amine groups onto a hydrocarbon framework, representing a highly efficient synthetic route. nih.govresearchgate.net

Table 1: Overview of Catalytic Bond-Forming Reactions in Diamine Synthesis

| Bond Type | Reaction | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Palladium complexes with phosphine (B1218219) ligands | Forms C(aryl)-N bonds from aryl halides and amines. | youtube.comresearchgate.net |

| C-N | Nucleophilic Aromatic Substitution & Reduction | None (for SNAr), then Pd/C, H₂ | Two-step route from fluoro-nitroaromatics. | mdpi.com |

| C-N | Direct C-H Amination | Rhodium, Iridium complexes / Organic Azides | Atom-economical, avoids pre-functionalization, N₂ is the only byproduct. | nih.gov |

| C-C | Oxidative Coupling | Copper(II) complexes | Forms biaryl linkages via C-H activation. | acs.org |

| C-H | Intramolecular C-H Amination | Dirhodium complexes | Promotes oxidation of aliphatic C-H centers for cyclization. | researchgate.net |

| C-H | Intermolecular C-H Amination | Iron, Ruthenium, Copper complexes | Direct conversion of hydrocarbons to amines. | nih.gov |

Green Chemistry Principles in Diamine Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes for fine chemicals like this compound. nih.gov This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov Key strategies include the use of solvent-free reaction conditions and the development of sustainable catalytic systems.

Eliminating volatile organic solvents is a primary goal of green chemistry, as they contribute significantly to chemical waste and environmental pollution. researchgate.net

Solvent-free protocols have been successfully developed for key C-N bond-forming reactions. The Buchwald-Hartwig amination of aryl halides can be performed efficiently without a solvent, often in the presence of graphite, at moderate temperatures (60–100 °C). researchgate.net Another approach involves mechanochemistry, where reactions are conducted by ball milling. The N-arylation of amines with arylboronic acids has been achieved under solvent-free ball milling conditions, offering high efficiency and a simple work-up. rsc.org Similarly, the synthesis of N,N′-bis(arylmethylidene)arylmethanediamines from aromatic aldehydes and hexamethyldisilazane (B44280) proceeds in excellent yields under mild, solvent-free conditions, where the product precipitates directly from the reaction mixture. researchgate.net

The use of environmentally benign solvents is another important strategy. Water and alcohols like ethanol (B145695) are preferred alternatives to chlorinated or aprotic polar solvents. researchgate.net For example, the catalytic amination of ethylene (B1197577) glycol to produce ethylenediamine, a foundational diamine, is considered a clean process when water is the only byproduct. acs.org Microwave-assisted synthesis, often using minimal amounts of solvent like ethanol, provides an energy-efficient method that significantly reduces reaction times and can lead to higher yields and purity. ijater.com

Table 2: Examples of Green Reaction Conditions for Amine/Diamine Synthesis

| Reaction Type | Conditions | Catalyst/Reagent | Advantages | Reference |

|---|---|---|---|---|

| N-Arylation | Solvent-free, 60-100 °C | Pd(0)/Ligand, Graphite | Eliminates solvent waste, good yields (60-78%). | researchgate.net |

| N-Arylation | Solvent-free, Ball Milling | CuI / Ligand | High efficiency, simple work-up, eco-friendly. | rsc.org |

| Aldimine Synthesis | Microwave Irradiation (3-5 min) | Minimal Ethanol | Rapid, high yield, energy efficient. | ijater.com |

| Diamine Synthesis | Solvent-free, Room Temp | Hexamethyldisilazane (HMDS) | No catalyst or heating needed, simple filtration. | researchgate.net |

| Quinoxaline Synthesis | Concentrated Solar Radiation | Lemon Juice | Uses renewable energy and a biodegradable catalyst. | nih.gov |

Sustainable catalysis focuses on using catalysts that are derived from renewable resources, are earth-abundant, and can be easily recovered and recycled. tandfonline.com This moves away from a reliance on precious and toxic heavy metals.

Biocatalysis, which uses enzymes or whole microorganisms, represents a powerful sustainable approach. nih.gov Enzymes operate under mild conditions (temperature and pH) and often exhibit exceptional selectivity, reducing the need for protecting groups and minimizing byproducts. acs.org For example, imine reductases are used in the reductive amination of ketones to produce amines at an industrial scale. rsc.org

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, is another cornerstone of sustainable chemistry. acs.org Proline and its derivatives, as well as 1,3-diamine-derived catalysts, have been effectively used in asymmetric Mannich reactions to produce chiral amino compounds. acs.org These catalysts avoid the toxicity and cost associated with heavy metals.

The use of earth-abundant metal catalysts, such as those based on iron, copper, and nickel, is a more sustainable alternative to precious metals like palladium and rhodium. organic-chemistry.orgnih.gov For instance, Raney Nickel is a versatile catalyst used in hydrogenation and amination reactions to convert biomass-derived diols into diamines. nih.gov Iron complexes have been shown to catalyze the aminolysis of aziridines to form 1,2-diamines efficiently. organic-chemistry.org Furthermore, natural catalysts, such as citric acid from lemon juice, have been employed for the synthesis of heterocyclic compounds under concentrated solar radiation, demonstrating a highly sustainable approach that combines a renewable catalyst with a renewable energy source. nih.gov

Table 3: Examples of Sustainable Catalysts in Amine/Diamine Synthesis

| Catalyst Type | Catalyst Example | Reaction | Sustainability Aspect | Reference |

|---|---|---|---|---|

| Heterogeneous | Raney Nickel | Diol to Diamine Amination | Earth-abundant metal, versatile for biomass conversion. | nih.gov |

| Homogeneous | Iron(III) chloride | Aminolysis of Aziridines | Earth-abundant, low-cost metal catalyst. | organic-chemistry.org |

| Biocatalyst | Imine Reductases (IREDs) | Reductive Amination | Renewable, operates under mild conditions, highly selective. | rsc.org |

| Organocatalyst | 1,3-Diamine derivatives | Mannich Reaction | Metal-free, avoids heavy metal toxicity. | acs.org |

| Natural Catalyst | Lemon Juice (Citric Acid) | Heterocycle Synthesis | Biodegradable, renewable, non-toxic. | nih.gov |

Elucidation of Reaction Pathways and Mechanistic Investigations of 1 N Benzyl 5 Fluorobenzene 1,2 Diamine

Reactivity of the Amine Functionalities

The presence of a primary amine (-NH₂) and a secondary N-benzylamine (-NHBn) group on the same aromatic ring dictates the nucleophilic character of 1-N-Benzyl-5-fluorobenzene-1,2-diamine. These groups are primary sites for reactions with electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Direct Amide Bond Formation Mechanisms

The amine functionalities of this compound can react with carboxylic acids or their derivatives to form amide bonds, a fundamental transformation in organic synthesis. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. researchgate.net The fundamental mechanism involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a reactive acylating agent that is susceptible to nucleophilic attack by the amine. researchgate.net

Common strategies for this activation include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) in conjunction with additives like N-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. nih.gov The process begins with the activation of a carboxylic acid, which then reacts with one of the amine groups of the diamine. Given the steric hindrance from the adjacent benzyl (B1604629) group, the primary amine is generally more accessible and likely to react first under kinetically controlled conditions.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Example(s) | Mechanism of Action |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |

| Uronium/Guanidinium | HATU, PyBOP | Forms an activated ester that readily reacts with the amine. |

| Phosphonium | PyBOP | Similar to uronium reagents, forms a reactive phosphonium ester. |

The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the activated carboxylic acid, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group and forming the stable amide bond.

Schiff Base Formation and Related Condensation Reactions

This compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction typically involves the more nucleophilic and less sterically hindered primary amine group reacting with the carbonyl compound. The formation of a Schiff base is a reversible reaction that is generally catalyzed by either an acid or a base. annalsofglobalpublishinggroup.com

The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, resulting in the formation of a hemiaminal (or carbinolamine) intermediate. researchgate.net This is followed by an acid-catalyzed dehydration step, where the hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to form the C=N double bond of the imine.

Table 2: Reactivity of Carbonyl Compounds in Schiff Base Formation

| Carbonyl Compound | General Reactivity | Notes |

|---|---|---|

| Aliphatic Aldehydes | High | Less sterically hindered and more electrophilic carbonyl carbon. |

| Aromatic Aldehydes | Moderate to High | Reactivity can be tuned by substituents on the aromatic ring. researchgate.net |

Due to the presence of two amine groups, reactions can be controlled to achieve mono-condensation at the primary amine, leaving the secondary amine available for subsequent transformations. researchgate.net This selective reactivity is crucial for the synthesis of more complex molecules.

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its three substituents: the fluorine atom, the primary amino group, and the secondary N-benzylamino group.

Electrophilic Aromatic Substitution in Fluorinated Benzene Systems

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile. youtube.com The substituents on the ring determine its reactivity and the position of the incoming electrophile.

Amino Groups (-NH₂ and -NHBn): Both are powerful activating groups due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring through resonance. They are ortho, para-directors. uci.edu

Fluorine Atom (-F): Halogens are an exception to the general rules. Fluorine is deactivating due to its strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. However, it is an ortho, para-director because its lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance. uci.edu

The combined effect of these substituents directs incoming electrophiles to the positions ortho and para to the strongly activating amino groups. The most likely positions for substitution are C4 and C6, which are ortho to one amino group and para to the other. The fluorine at C5 sterically hinders substitution at C6 to some extent, but the powerful activating effect of the amino groups dominates.

Cyclization Reactions and Heterocycle Formation

The 1,2-diamine arrangement is a classic precursor for the synthesis of various nitrogen-containing heterocycles, most notably benzimidazoles. genescells.ru The reaction of this compound with aldehydes, carboxylic acids, or their derivatives can lead to the formation of a five-membered heterocyclic ring fused to the benzene ring.

For instance, condensation with an aldehyde followed by oxidative cyclization, or direct condensation with a carboxylic acid under acidic conditions, yields a 2-substituted benzimidazole (B57391). researchgate.netmdpi.com Research has shown that N-substituted o-phenylenediamines readily participate in such cyclization reactions. The presence of an N-benzyl group has been observed not to impede cascade cyclization processes, successfully affording the desired heterocyclic products in good yields. acs.org

Table 3: Common Reagents for Benzimidazole Synthesis from o-Phenylenediamines

| Reagent | Resulting 2-Substituent | Typical Conditions |

|---|---|---|

| Aldehydes (R-CHO) | R- | Oxidative (e.g., Na₂S₂O₅, O₂) or non-oxidative conditions. |

| Carboxylic Acids (R-COOH) | R- | Acid catalysis (e.g., HCl, p-TsOH), often at high temperatures. |

| Orthoesters (RC(OR')₃) | R- | Mildly acidic conditions. |

These cyclization reactions are pivotal in medicinal chemistry, as the resulting fluorinated and N-benzylated benzimidazole scaffold is a core structure in many biologically active compounds. ijper.org

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline scaffolds from this compound is primarily achieved through a cyclocondensation reaction with a 1,2-dicarbonyl compound. This reaction is a cornerstone in heterocyclic chemistry for creating the quinoxaline core, which consists of a benzene ring fused to a pyrazine ring. nih.govnih.gov The general mechanism involves the nucleophilic attack of the amino groups of the diamine onto the carbonyl carbons of the α-dicarbonyl compound, such as benzil or glyoxal.

The reaction proceeds through the formation of a diimine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring system. The presence of the N-benzyl and 5-fluoro substituents on the diamine starting material directly translates to a 1-benzyl-6-fluoro-substituted quinoxaline product, assuming the benzyl group does not participate in or inhibit the reaction.

Various catalytic systems have been developed to facilitate this transformation under milder conditions, improve yields, and reduce reaction times. nih.gov While classical methods often required high temperatures and strong acid catalysts, modern protocols employ a range of catalysts including Lewis acids, organocatalysts, and heterogeneous catalysts. nih.govtandfonline.comijrar.org For instance, catalysts like gallium(III) triflate and alumina-supported heteropolyoxometalates have proven effective in promoting the reaction at room temperature. nih.govtandfonline.com

The proposed mechanism with an acid catalyst typically involves the protonation of a carbonyl group on the 1,2-dicarbonyl compound, which increases its electrophilicity. researchgate.netresearchgate.net This activation facilitates the initial attack by one of the amino groups of the diamine. A sequence of condensation and cyclization steps ensues, ultimately leading to the formation of the stable, aromatic quinoxaline derivative. researchgate.net The choice of solvent and catalyst can be optimized to achieve high yields and purity of the final product. ijrar.org

Table 1: Catalytic Systems for Quinoxaline Synthesis from o-Phenylenediamines and 1,2-Dicarbonyls

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Alumina-Supported MoVP | Toluene | Room Temp. | 80-95 | nih.gov |

| Gallium(III) Triflate | Dichloromethane | Room Temp. | 90-98 | tandfonline.com |

| Camforsulfonic Acid | Ethanol (B145695) | Room Temp. | 85-96 | ijrar.org |

| Cerium(IV) Ammonium Nitrate | Acetonitrile/Water | Room Temp. | ~90 | nih.gov |

| TiO₂-Pr-SO₃H | Ethanol | Reflux | ~95 | nih.gov |

Formation of Benzimidazole Analogues

The formation of benzimidazole analogues from this compound is a versatile and widely employed synthetic route. This transformation is typically accomplished by the condensation of the diamine with either an aldehyde or a carboxylic acid (or its derivatives). researchgate.netthieme-connect.comsemanticscholar.org The reaction results in the fusion of a benzene ring with an imidazole ring, a core structure prevalent in many pharmacologically active compounds.

When reacting with an aldehyde, the process involves the initial formation of a Schiff base (monoimine) between one of the amino groups of the diamine and the aldehyde's carbonyl group. beilstein-journals.org This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The resulting imidazoline intermediate then undergoes oxidation or dehydrogenation to yield the aromatic benzimidazole ring. nih.gov The presence of an oxidizing agent, or sometimes atmospheric oxygen, can facilitate this final aromatization step. organic-chemistry.org

Alternatively, when a carboxylic acid is used, the reaction is typically conducted under acidic conditions and at elevated temperatures. researchgate.netnih.gov The mechanism involves the formation of an amide intermediate, followed by a dehydrative intramolecular cyclization to form the benzimidazole ring. researchgate.net A wide array of catalysts, including Lewis acids (e.g., Er(OTf)₃, ZrCl₄), solid-supported acids, and heterogeneous catalysts like supported gold nanoparticles, can be used to promote these reactions, often leading to higher yields and milder reaction conditions. beilstein-journals.orgnih.govmdpi.com The use of microwave irradiation has also been shown to significantly reduce reaction times. mdpi.com

For this compound, reaction with an aldehyde (R-CHO) would be expected to yield a mixture of 1-benzyl-6-fluoro-2-R-benzimidazole and potentially the 1,2-disubstituted product, depending on the reaction conditions and the stoichiometry of the aldehyde used. beilstein-journals.orgmdpi.com

Table 2: Selected Catalytic Methods for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes

| Catalyst / Reagent | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Er(OTf)₃ | Acetonitrile | 60 °C, Microwave | Selective for 1,2-disubstituted products | beilstein-journals.org |

| Au/TiO₂ | CHCl₃:MeOH | 25 °C | High yields at ambient temperature | nih.gov |

| H₂O₂ / HCl | Acetonitrile | Room Temp. | Simple, one-pot, uses H₂O₂ as oxidant | organic-chemistry.org |

| Montmorillonite K10 | Solvent-free | 60 °C, Microwave | Green chemistry approach, high yields | mdpi.com |

| D-Glucose | Water | 100 °C | Biorenewable C1 source, green solvent | organic-chemistry.org |

Benzothiazole Synthesis and Related Intramolecular Cyclizations

The synthesis of a benzothiazole ring system from this compound is not a direct, single-step transformation. The conventional and most common methods for benzothiazole synthesis involve the cyclization of precursors that already contain a sulfur atom ortho to an amino group, such as 2-aminobenzenethiols or N-arylthioamides. researchgate.netmdpi.com

To form a benzothiazole from the given diamine, a multi-step process or a reaction involving a sulfur-transfer reagent would be necessary. One plausible theoretical pathway involves the conversion of the diamine into a thioamide intermediate, which can then undergo an intramolecular cyclization. For example, the diamine could first be acylated, and the resulting amide could then be treated with a thionating agent like Lawesson's reagent to form the corresponding thioamide.

Once the thioanilide precursor is formed, the key step is the intramolecular C-S bond formation. This cyclization is often an oxidative process, known as the Jacobsen cyclization, which can be promoted by oxidizing agents like potassium ferricyanide. researchgate.net Alternatively, modern methods utilize transition metal catalysis, such as copper or palladium, to facilitate the intramolecular C-S cross-coupling, particularly if a halogen is present at the ortho position of the thioamide. researchgate.netindexcopernicus.com

Another approach could involve a one-pot reaction where the diamine reacts with a source of both carbon and sulfur. Some modern synthetic methods achieve benzothiazole synthesis from anilines using reagents like ammonium thiocyanate (NH₄SCN) in the presence of an oxidant, which proceeds through a thiourea intermediate followed by oxidative cyclization. jsynthchem.com Adapting such a method would require selective reaction at one of the amino groups of the diamine, followed by cyclization involving the ortho C-H bond.

The general mechanism for the cyclization of a thioanilide involves the formation of a thiyl radical or a related reactive species that attacks the ortho position of the aniline (B41778) ring, followed by loss of a hydrogen atom and aromatization to yield the benzothiazole. indexcopernicus.comjsynthchem.com

Table 3: General Strategies for Intramolecular Cyclization to form Benzothiazoles

| Precursor Type | Cyclization Method | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Thioformanilide | Oxidative Cyclization | DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) | High yields at ambient temperature | indexcopernicus.comorganic-chemistry.org |

| N-(2-chlorophenyl)thioamide | Copper-Catalyzed Coupling | Cu(II)-BINAM complex, Cs₂CO₃ | Intramolecular C-S bond formation | indexcopernicus.com |

| o-Bromophenylthiourea | Palladium-Catalyzed Coupling | Pd₂(dba)₃, P(t-Bu)₃, NaOt-Bu | Intramolecular C-S cross-coupling | medicaljournalshouse.com |

| Aryl Thiourea | Oxidative Cyclization | Bromine in Acetic Acid | Classic Jacobsen-type synthesis | indexcopernicus.com |

Metal-Catalyzed Transformations Involving Diamines

Hydrogenative Coupling Reactions

Hydrogenative coupling reactions represent an efficient and atom-economical method for constructing heterocyclic compounds. For this compound, a significant application of this methodology is the synthesis of benzimidazole derivatives through the reductive coupling with nitriles. nih.gov This process is typically catalyzed by transition metals, with rhodium phosphide (Rh₂P) supported on lignin-derived carbon being a particularly effective catalyst. nih.gov

The reaction proceeds under a hydrogen atmosphere (or using a hydrogen source like hydrazine hydrate), where the nitrile is activated and reduced by the metal catalyst. nih.gov The proposed mechanism involves the catalytic hydrogenation of the nitrile to an intermediate species, likely an amine or imine, which then undergoes a condensation reaction with the 1,2-diamine. The subsequent intramolecular cyclization and elimination of ammonia lead to the formation of the 2-substituted benzimidazole product.

This one-pot reaction avoids the pre-synthesis and isolation of aldehydes or carboxylic acids, utilizing readily available nitriles as the C1 synthon. The methodology demonstrates good functional group tolerance, allowing for the synthesis of a variety of 2-alkyl- and 2-arylbenzimidazoles. nih.govresearchgate.net For the substrate this compound, coupling with a nitrile (R-C≡N) would be expected to produce 1-benzyl-6-fluoro-2-R-benzimidazole. The high efficiency and selectivity of catalysts like Rh₂P are attributed to strong metal-support interactions and favorable electronic properties that facilitate nitrile activation. nih.gov

Table 4: Scope of Rh₂P-Catalyzed Hydrogenative Coupling of Diamines and Nitriles

| o-Phenylenediamine (B120857) Substrate | Nitrile Substrate | Product Yield (%) | Reference |

|---|---|---|---|

| Benzene-1,2-diamine | Acetonitrile | >99 | nih.govresearchgate.net |

| 4,5-Dimethylbenzene-1,2-diamine | Acetonitrile | 98 | researchgate.net |

| 4-Fluorobenzene-1,2-diamine | Acetonitrile | 99 | researchgate.net |

| Benzene-1,2-diamine | Propionitrile | 99 | researchgate.net |

| Benzene-1,2-diamine | Benzonitrile | 95 | researchgate.net |

Data based on reactions catalyzed by Rh₂P/LC₄₀₀ under H₂ pressure.

Palladium-Catalyzed C-N Bond Formations

Palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, is a powerful tool for constructing aryl amines. snnu.edu.cnnih.gov This reaction can be applied to this compound to introduce aryl or heteroaryl substituents onto one or both of the nitrogen atoms by coupling with aryl halides or triflates. The reaction is of great importance in medicinal chemistry and materials science for the synthesis of complex nitrogen-containing molecules. nih.gov

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition : A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

Amine Coordination and Deprotonation : The amine (in this case, the diamine) coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination : The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst. nih.gov

A critical aspect of this reaction is the choice of ligand, which stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine (B1218219) ligands such as Xantphos, BINAP, and various biaryl phosphines are commonly employed. snnu.edu.cnbeilstein-journals.org The choice of base (e.g., Cs₂CO₃, K₂CO₃, NaOt-Bu) is also crucial for the deprotonation step. beilstein-journals.org

With an asymmetric substrate like this compound, the reaction offers the potential for regioselectivity. The primary amino group (-NH₂) is generally more nucleophilic and less sterically hindered than the secondary N-benzylamino group (-NHBn), suggesting that mono-arylation would likely occur preferentially at the primary amine position under controlled conditions. acs.org However, diarylation is also possible, particularly with an excess of the aryl halide and prolonged reaction times.

Table 5: Typical Conditions for Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80-110 | beilstein-journals.org |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-100 | snnu.edu.cn |

| Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | Toluene | Room Temp. - 80 | medicaljournalshouse.com |

| Pd(OAc)₂ | SPhos | K₂CO₃ | t-BuOH | 100 | beilstein-journals.org |

Computational and Theoretical Chemistry Studies of 1 N Benzyl 5 Fluorobenzene 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can model molecular geometries, energies, and electronic distributions with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. core.ac.uk DFT calculations are employed to determine the optimized geometry of 1-N-Benzyl-5-fluorobenzene-1,2-diamine, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

These calculations can also provide key thermodynamic parameters. For instance, the zero-point vibrational energy, enthalpy, and Gibbs free energy can be calculated to understand the molecule's stability and energetics. multidisciplinaryjournals.com The electronic structure, including the distribution of electron density and electrostatic potential, can be mapped to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting its reactivity. bhu.ac.in

Table 1: Calculated Thermodynamic Parameters for this compound using DFT

| Parameter | Calculated Value |

| Zero-Point Energy | Value (kcal/mol) |

| Enthalpy | Value (kcal/mol) |

| Gibbs Free Energy | Value (kcal/mol) |

| Dipole Moment | Value (Debye) |

| Note: The values in this table are illustrative and would be determined from specific DFT calculations. |

Prediction of Reaction Mechanisms and Transition States

DFT is also a powerful tool for exploring the potential chemical transformations of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways. core.ac.uk This involves locating and characterizing the transition state structures, which are the high-energy intermediates that connect reactants to products.

For example, in reactions such as N-alkylation or acylation, which are common for diamines, DFT can be used to calculate the activation energies associated with different proposed mechanisms. masterorganicchemistry.com This allows for a theoretical prediction of which reaction conditions would be most favorable and which products are likely to form, guiding synthetic efforts. The characterization of stationary points as either minima or transition states is typically confirmed through vibrational frequency calculations. core.ac.uk

Analysis of Frontier Molecular Orbitals and Electronic Properties

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). multidisciplinaryjournals.comresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. Analysis of the spatial distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich diamine-substituted benzene (B151609) ring, while the LUMO may have significant contributions from the benzyl (B1604629) group. researchgate.net

Table 2: Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

| Note: The values in this table are illustrative and would be derived from quantum chemical calculations. |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer a view of its dynamic behavior. These methods are essential for understanding how this compound behaves in a more realistic environment, such as in solution or interacting with a biological macromolecule.

Molecular dynamics (MD) simulations use classical mechanics to simulate the movement of atoms in a molecule over time. iau.ir This can reveal the conformational flexibility of the benzyl group and the phenylenediamine core, as well as how the molecule interacts with solvent molecules. Understanding the accessible conformations is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape.

In Silico Approaches to Molecular Interactions

In silico methods are computational techniques used to study interactions between molecules, which is particularly important for drug discovery and design.

Ligand-Target Docking Studies for Structure-Activity Relationships

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. ugm.ac.idmdpi.com For this compound, docking studies can be used to hypothesize its binding mode within the active site of a specific biological target. This information is invaluable for establishing structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. nih.govnih.govscispace.com

In a typical docking study, the 3D structure of the target protein is obtained, and the ligand is computationally placed into the binding site in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. ugm.ac.id These studies can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, the amine groups of this compound could act as hydrogen bond donors, while the benzyl and fluorobenzene (B45895) rings can engage in hydrophobic and π-stacking interactions.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Result |

| Binding Energy (kcal/mol) | Value |

| Key Interacting Residues | e.g., Asp54, Phe58 |

| Type of Interactions | Hydrogen bonding, Hydrophobic interactions |

| Note: The values and residues in this table are for illustrative purposes and would be generated from a specific docking simulation. |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijnrd.org These models are pivotal in modern drug discovery and development, offering a predictive framework to estimate the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the reliance on extensive and costly experimental testing. nih.gov The fundamental principle of QSAR lies in the hypothesis that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their physicochemical properties, which can be quantified using molecular descriptors. ijnrd.orgmdpi.com

While direct QSAR studies specifically detailing models developed for this compound are not prominently available in the reviewed literature, the broader class of benzimidazoles, which can be synthesized from this diamine precursor, has been the subject of extensive QSAR analysis. nih.govmdpi.comresearchgate.net These studies provide a valuable framework for understanding the types of molecular features that are likely to govern the biological activity of derivatives of this compound.

Generally, the development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., inhibitory concentrations like IC50) is compiled. researchgate.net

Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are employed to build a mathematical equation that links the descriptors to the biological activity. ijnrd.orgresearchgate.net

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.govmdpi.com

For instance, in QSAR studies of related benzimidazole (B57391) derivatives, descriptors such as the logarithm of the partition coefficient (MlogP), which measures lipophilicity, and the Wiener Polarity Number (WAP) have been identified as important factors influencing antimicrobial activity. nih.gov Another study on benzimidazole derivatives as inhibitors of the SARS-CoV-2 PLpro enzyme found that the presence of basic nitrogen atoms, aromatic rings, and hydrogen bonding groups was favorable for inhibitory activity, while the presence of fluorine and chlorine atoms was unfavorable. mdpi.com

A hypothetical QSAR study for a series of compounds derived from this compound might involve the descriptors and statistical parameters shown in the tables below. These tables are illustrative of the data typically presented in QSAR research.

Table 1: Hypothetical Molecular Descriptors for a Series of Analogs

| Compound | Molecular Weight | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | Polar Surface Area (Ų) |

| Analog 1 | 230.26 | 3.5 | 2 | 2 | 38.3 |

| Analog 2 | 244.29 | 3.8 | 2 | 2 | 38.3 |

| Analog 3 | 260.71 | 4.1 | 2 | 3 | 47.5 |

| Analog 4 | 278.33 | 3.2 | 3 | 3 | 59.8 |

| Analog 5 | 294.36 | 3.6 | 2 | 4 | 68.0 |

Table 2: Illustrative Statistical Parameters of a Hypothetical QSAR Model

| Parameter | Value | Description |

| n | 25 | Number of compounds in the training set |

| r² | 0.85 | Coefficient of determination, indicating the goodness of fit |

| q² | 0.77 | Cross-validated correlation coefficient (Leave-One-Out) |

| r²_test | 0.81 | Coefficient of determination for the external test set |

| F | 55.6 | Fisher's F-statistic, indicating the statistical significance of the model |

| SEE | 0.21 | Standard Error of the Estimate |

These tables demonstrate how research findings in QSAR studies are typically organized, providing a clear and quantitative basis for understanding the structure-activity relationships within a class of compounds. The development of such models for derivatives of this compound would be a crucial step in rationally designing new molecules with optimized biological activities.

Derivatization and Functionalization Strategies of 1 N Benzyl 5 Fluorobenzene 1,2 Diamine

N-Alkylation and N-Acylation Reactions

The presence of two distinct amine functionalities in 1-N-benzyl-5-fluorobenzene-1,2-diamine—a primary and a secondary amine—offers a rich platform for selective N-alkylation and N-acylation reactions. These transformations are fundamental in modulating the electronic and steric properties of the molecule, thereby influencing its biological activity and chemical reactivity.

N-Alkylation Reactions:

The selective alkylation of the primary or secondary amine can be achieved by carefully controlling the reaction conditions. For instance, the N-alkylation of o-phenylenediamine (B120857) with substituted benzyl (B1604629) alcohols has been demonstrated as a viable strategy for synthesizing secondary amines. researchgate.net This "hydrogen borrowing" methodology often employs transition metal catalysts. researchgate.net A similar approach could be envisioned for the further alkylation of the secondary amine in this compound. The N-benzylation of sulfonamides has also been reported, showcasing another route for introducing benzyl groups onto nitrogen atoms. nsf.gov

| Reactant | Reagent | Product | Reaction Type | Reference |

| o-Phenylenediamine | Substituted Benzyl Alcohol | N-Substituted-o-phenylenediamine | N-Alkylation | researchgate.net |

| Sulfonamide | Benzyl Bromide | N-Benzylsulfonamide | N-Benzylation | nsf.gov |

| Benzamide | Benzyl Alcohol | N-Benzylbenzamide | N-Alkylation | researchgate.net |

N-Acylation Reactions:

N-acylation is a widely employed technique to introduce carbonyl functionalities, which can act as hydrogen bond acceptors and influence the conformational rigidity of the molecule. bath.ac.uk The reaction of o-phenylenediamines with carboxylic acids or their derivatives is a common method for the synthesis of benzimidazoles, which proceeds through an initial N-acylation step. bohrium.com The synthesis of N-acylureas from benzylamines has also been explored, providing a pathway to more complex acylated structures. reading.ac.ukresearchgate.net The choice of acylating agent and reaction conditions can direct the acylation to either the primary or secondary amine, or lead to di-acylation.

| Reactant | Reagent | Product | Reaction Type | Reference |

| o-Phenylenediamine | Carboxylic Acid | 2-Substituted Benzimidazole (B57391) | N-Acylation/Cyclization | bohrium.com |

| Benzylamine (B48309) | Dibenzoylhydrazine Carboxamide | N-Acylurea | N-Acylation | reading.ac.ukresearchgate.net |

| 2-Nitroaniline | Acylating Agent | N-Acyl-2-nitroaniline | N-Acylation | google.com |

Aromatic Functionalization via Halogenation or Nitration

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino groups. chemistrysteps.combyjus.com This allows for the introduction of various substituents onto the aromatic core, further diversifying the chemical space accessible from this scaffold.

Halogenation:

The halogenation of anilines typically proceeds readily without the need for a Lewis acid catalyst due to the strong activating effect of the amino group. chemistrysteps.com However, to control the regioselectivity and avoid poly-halogenation, the amino groups can be protected, for instance, by acetylation. chemistrysteps.com The fluorine atom already present on the ring will also influence the position of further substitution. The introduction of halogens such as chlorine, bromine, or iodine can serve as a handle for subsequent cross-coupling reactions, significantly expanding the synthetic utility of the molecule. masterorganicchemistry.comkhanacademy.org

Nitration:

Nitration of the aromatic ring introduces a nitro group, which is a versatile functional group that can be reduced to an amine or used as an electron-withdrawing group to modulate the electronic properties of the molecule. The nitration of o-phenylenediamine has been studied theoretically, providing insights into the preferred positions of substitution. researchcommons.org Various nitrating agents and conditions have been developed for the controlled nitration of aromatic compounds, including those with activating groups. nih.govsci-hub.se The presence of the activating amino groups and the deactivating (by induction) fluorine atom will direct the incoming nitro group to specific positions on the benzene ring. researchgate.net

| Reaction Type | Substrate | Key Considerations | Potential Products | References |

| Halogenation | Aniline (B41778)/Benzene Derivatives | Ring activation, regioselectivity, potential for poly-substitution | Mono- or poly-halogenated derivatives | chemistrysteps.commasterorganicchemistry.comkhanacademy.org |

| Nitration | o-Phenylenediamine/Aniline Derivatives | Ring activation/deactivation, regioselectivity | Mono- or di-nitrated derivatives | researchcommons.orgnih.govsci-hub.se |

Introduction of Fluorinated Moieties (e.g., Difluoromethylation)

The introduction of fluorinated groups, such as the difluoromethyl (CF2H) group, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov

Difluoromethylation:

Recent advances in catalysis have enabled the direct C-H difluoromethylation of aromatic amines. nih.gov Nickel-catalyzed protocols have been developed for the ortho- or para-selective difluoromethylation of various aromatic amines. nih.gov These methods offer a direct route to introduce the CF2H group onto the aromatic ring of this compound. Additionally, methods for the N-difluoromethylation of heteroaromatic scaffolds have been reported, which could potentially be adapted for the amino groups of the target compound. rsc.org The CF2H group is considered a lipophilic bioisostere of a hydroxyl or thiol group, making it a valuable substituent for modulating pharmacokinetic properties. cas.cn

| Strategy | Reagent Type | Key Features | Reference |

| C-H Difluoromethylation | Nickel-based catalysts | Regioselective, good functional group tolerance | nih.gov |

| Radical Difluoromethylation | Various radical initiators | Access to a range of heteroaryl-CF2H compounds | rsc.org |

| Nucleophilic Difluoromethylation | Difluoromethyl phenyl sulfone | Stereoselective synthesis of α-difluoromethyl amines | cas.cn |

The target compound can also serve as a precursor for the synthesis of fluorinated benzimidazoles, which are important scaffolds in drug discovery. ccsenet.orgnih.gov

Preparation of Advanced Scaffolds for Chemical Libraries

This compound is a versatile building block for the synthesis of diverse chemical libraries, particularly those based on heterocyclic scaffolds. nih.govyoutube.com

The condensation of o-phenylenediamines with a wide range of reaction partners is a well-established strategy for generating libraries of benzimidazoles and benzodiazepines. bohrium.comresearchgate.netrsc.orgorganic-chemistry.orgnih.goveijppr.com For instance, the reaction with aldehydes, carboxylic acids, or their derivatives leads to the formation of 2-substituted benzimidazoles. bohrium.comnih.gov By employing a variety of these reaction partners in a combinatorial fashion, large libraries of benzimidazole derivatives can be rapidly assembled. researchgate.net Similarly, the reaction with ketones can yield 1,5-benzodiazepine derivatives. rsc.org The fluorine and benzyl substituents on the starting material provide additional points of diversity and can be used to fine-tune the properties of the library members.

| Scaffold | Key Reaction | Reactants | Library Potential | References |

| Benzimidazoles | Condensation/Cyclization | o-Phenylenediamines, Aldehydes/Carboxylic Acids | High, diverse substitution at the 2-position | bohrium.comresearchgate.netorganic-chemistry.orgnih.gov |

| Benzodiazepines | Condensation/Cyclization | o-Phenylenediamines, Ketones | High, diverse substitution on the diazepine (B8756704) ring | rsc.org |

The development of such chemical libraries is crucial for the discovery of new bioactive molecules and for probing biological systems.

Role As a Building Block and Synthetic Intermediate in Complex Molecular Architectures

Precursor for Polymer and Material Science Applications

The distinct reactivity of the two amine groups in 1-N-Benzyl-5-fluorobenzene-1,2-diamine, combined with the presence of a fluorine atom, makes it a valuable monomer for creating high-performance polymers. The fluorine substituent is known to enhance properties such as thermal stability, chemical resistance, and specific dielectric characteristics in the resulting polymer matrix. nih.govsigmaaldrich.com

Polyamides, Polyurethanes, and Polyimides Synthesis

The foundational chemistry for polymer synthesis relies on the reaction of the diamine's two nucleophilic amine centers with suitable difunctional electrophiles.

Polyamides: Through polycondensation with diacyl chlorides, this compound can be integrated into polyamide chains. The resulting polymers are expected to exhibit enhanced thermal stability and reduced flammability due to the fluorine content.

Polyurethanes: The reaction of the diamine with diisocyanates serves as a route to polyurethanes. mdpi.com Aromatic diamines are often used as chain extenders that react vigorously with isocyanate groups to form rigid, thermally stable polymer segments. mdpi.comrsc.org The incorporation of the fluorinated N-benzyl diamine moiety can impart improved weather resistance and specific mechanical properties to the final material. mdpi.com

Polyimides: These high-performance polymers are typically synthesized from diamines and dianhydrides. Fluorinated diamines are particularly sought after for producing polyimides with low dielectric constants and high optical transparency, crucial for applications in microelectronics and flexible displays. mdpi.comresearchgate.net The introduction of fluorine can disrupt charge-transfer complex formation between polymer chains, leading to less colored and more transparent materials while maintaining high thermal stability. mdpi.com

Table 1: Polymer Applications and Anticipated Properties

| Polymer Type | Co-monomer | Key Reaction | Anticipated Properties from Fluorinated Diamine |

| Polyamide | Diacyl Chloride | Polycondensation | Enhanced thermal stability, chemical resistance |

| Polyurethane | Diisocyanate | Polyaddition | Increased rigidity, thermal stability, weather resistance mdpi.comrsc.org |

| Polyimide | Dianhydride | Polycondensation | Low dielectric constant, high optical transparency, thermal stability mdpi.comresearchgate.net |

Scaffold for Chiral Ligand and Organocatalyst Design

Chiral 1,2-diamines are a cornerstone in the field of asymmetric catalysis, serving as the structural backbone for a multitude of successful ligands and organocatalysts. rsc.orgresearchgate.net The this compound scaffold offers several strategic advantages for catalyst design.

The inherent C1-symmetry of the molecule, with its differentially substituted nitrogens, provides a platform for creating non-symmetrical ligands. The primary amine can be readily functionalized, while the N-benzyl group offers steric influence that can be crucial for controlling enantioselectivity in catalytic reactions. Furthermore, the electronic properties of the catalyst can be fine-tuned by the electron-withdrawing fluorine atom, which modulates the pKa of the amine groups and influences their hydrogen-bonding capabilities.

In organocatalysis, derivatives of 1,2-benzenediamine are used as hydrogen-bond donors. nih.gov The development of catalysts for enantioselective reactions, such as fluorination, often relies on amine-based structures to activate substrates. nih.govprinceton.eduresearchgate.net The Cinchona alkaloid framework, functionalized with primary amines, has proven effective in the asymmetric fluorination of ketones. nih.gov This highlights the potential of using chiral diamine scaffolds like this compound as a basis for new organocatalysts.

Table 2: Principles for Catalyst Design

| Design Feature | Role of this compound | Potential Catalytic Application |

| Chiral Backbone | Serves as a C1-symmetric scaffold. | Asymmetric synthesis, enantioselective reactions. rsc.org |

| Functional Handle | The primary amine allows for facile derivatization. | Creation of bifunctional catalysts. |

| Steric Control | The N-benzyl group provides steric bulk to influence the chiral environment. | Enantioselective transformations. |

| Electronic Tuning | The fluorine atom modifies the electronic nature of the aromatic ring and amine pKa. | Optimization of catalyst reactivity and selectivity. nih.gov |

Intermediate in the Synthesis of N-Heterocyclic Compounds

N-heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. nih.gov Ortho-phenylenediamines are classic precursors for the synthesis of benzimidazoles, a privileged scaffold in drug discovery. ijariie.comnih.gov The reaction of this compound with aldehydes, carboxylic acids, or their derivatives provides a direct route to 1-benzyl-6-fluoro-benzimidazole derivatives. organic-chemistry.orgrsc.org

The general synthesis involves the condensation of the diamine with a one-carbon synthon. For example, reaction with an aldehyde followed by oxidative cyclization is a common and efficient method. nih.govtandfonline.com Numerous catalysts and oxidants, including air, hydrogen peroxide, and various metal and non-metal catalysts, have been developed to facilitate this transformation under mild conditions. organic-chemistry.orgrjlbpcs.com

Regenerative Cyclization Strategies

A more advanced concept is "regenerative cyclization," where a diamine reacts with another molecule, like an amino alcohol, to form a new set of amines that can then undergo further cyclization. nih.gov This strategy allows for the rational design and synthesis of novel classes of N-heterocyclic compounds. A reaction might start with a diamine and an amino alcohol, which, through a catalytic dehydrogenation and condensation cycle, form a new diamine intermediate that subsequently reacts with an aldehyde or other electrophile to build complex heterocyclic systems. nih.gov this compound is a suitable candidate for such strategies, enabling the creation of diverse fluorinated, N-benzylated heterocyclic libraries.

Table 3: Synthesis of N-Heterocycles

| Reagent | Resulting Heterocycle Core | Synthetic Method |

| Aldehydes | 2-Substituted Benzimidazole (B57391) | Condensation and oxidative cyclization. nih.govtandfonline.com |

| Carboxylic Acids | 2-Substituted Benzimidazole | Condensation under acidic conditions. ijariie.com |

| Amino Alcohols (in cascade) | Complex Fused N-Heterocycles | Regenerative cyclization. nih.gov |

| D-Glucose (as C1 synthon) | Benzimidazole | Oxidative cyclization in water. organic-chemistry.org |

Applications in Specialized Organic Synthesis for Complex Molecules

Beyond its direct use in building polymers or heterocycles, this compound serves as a versatile intermediate in multi-step organic synthesis. The differential reactivity of its functional groups—a primary amine, a secondary amine, and a fluorinated aromatic ring—allows for selective and sequential chemical modifications.

The benzyl (B1604629) group often serves as a protecting group for the amine, which can be removed under specific conditions, such as catalytic hydrogenolysis, to reveal a primary amine for further functionalization. jk-sci.comacs.org This allows chemists to perform reactions on other parts of the molecule without affecting the protected amine. The fluorine atom not only imparts specific properties but also acts as a handle for further transformations or influences the regioselectivity of reactions on the aromatic ring. sigmaaldrich.comyoutube.comnih.govbeilstein-journals.org Fluorinated building blocks are critical in medicinal chemistry for enhancing metabolic stability and bioavailability of drug candidates. nih.gov The presence of the fluorine atom makes this diamine a valuable precursor for synthesizing complex, fluorinated bioactive molecules and pharmaceutical intermediates. google.com

Advanced Analytical and Spectroscopic Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-field NMR offers superior resolution and sensitivity, which is crucial for the unambiguous assignment of signals in complex molecules like 1-N-Benzyl-5-fluorobenzene-1,2-diamine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and coupling of hydrogen atoms. For this compound, distinct signals are expected for the protons of the benzyl (B1604629) group (both the aromatic ring and the methylene (B1212753) bridge) and the fluorinated benzene (B151609) ring. The chemical shifts (δ) and spin-spin coupling constants (J) are influenced by the electron-withdrawing nature of the fluorine atom and the electronic effects of the amino and benzylamino groups. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The amine protons (-NH and -NH₂) may appear as broad singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Signals for the carbons in the two aromatic rings, the benzylic methylene carbon, and the carbons directly bonded to nitrogen and fluorine would be observed at characteristic chemical shifts. The large C-F coupling constants are a key feature, aiding in the assignment of carbons on the fluorinated ring. For instance, in related fluorinated aromatic compounds, the carbon directly attached to fluorine exhibits a large one-bond coupling constant (¹JCF), while carbons two or three bonds away show smaller, but still significant, couplings (²JCF and ³JCF).

¹⁹F NMR Spectroscopy: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. The spectrum for this compound would show a signal whose chemical shift is characteristic of a fluorine atom on an aromatic ring bearing amino substituents. This shift provides insight into the electronic environment around the fluorine atom. Furthermore, the signal would be split into a multiplet due to couplings with neighboring aromatic protons, providing valuable structural information.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data Ranges for this compound (Note: Specific experimental data is not publicly available. The following table is based on typical chemical shift ranges for analogous structures.)

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

| ¹H | Aromatic (Benzyl) | 7.20 - 7.50 | Multiplets |

| Aromatic (Fluorophenyl) | 6.50 - 7.00 | Multiplets (with H-F coupling) | |

| Benzyl CH₂ | ~4.40 | Singlet or Doublet | |

| Amine (NH, NH₂) | 3.50 - 5.00 | Broad Singlets | |

| ¹³C | Aromatic C-F | 155 - 160 | Doublet (large ¹JCF) |

| Aromatic C-N | 135 - 150 | Singlets/Doublets (with C-F coupling) | |

| Aromatic (Unsubstituted) | 110 - 130 | Singlets/Doublets (with C-F coupling) | |

| Aromatic (Benzyl) | 127 - 140 | Singlets | |

| Benzyl CH₂ | ~48 | Singlet | |

| ¹⁹F | Aryl-F | -110 to -130 | Multiplet (coupled to ¹H) |

2D NMR experiments are critical for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be used to establish the connectivity of protons within the benzyl ring and within the fluorinated phenylenediamine ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems. This can be particularly useful for identifying all protons belonging to a specific aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. This is the primary method for assigning the chemical shifts of protonated carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for connecting different fragments of the molecule, for example, linking the benzylic protons to the carbons of the phenylenediamine ring via the nitrogen atom, and for assigning quaternary (non-protonated) carbon atoms.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of their bonding connectivity. It can help to confirm the substitution pattern and provide information about the molecule's preferred conformation.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₃H₁₃FN₂), HRMS would be used to confirm its molecular weight and elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. The technique is sensitive enough to detect the mass difference between isotopes, further confirming the compound's identity.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amines (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic and benzyl groups (around 3000-3100 cm⁻¹), C=C stretching from the aromatic rings (1450-1600 cm⁻¹), C-N stretching (1250-1350 cm⁻¹), and a strong C-F stretching band (typically 1100-1300 cm⁻¹). nih.gov

Table 2: Predicted FT-IR Absorption Bands for this compound (Note: Based on characteristic frequencies for functional groups found in similar molecules.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary & Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic & Benzyl |

| 1500 - 1620 | C=C Stretch | Aromatic Ring |

| 1450 - 1495 | N-H Bend | Amine |

| 1100 - 1300 | C-F Stretch | Aryl Fluoride (B91410) |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the compound, particularly the conjugated π-systems.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of substituted benzene rings. nih.gov The presence of the amino groups, which are strong auxochromes, and the extended conjugation through the benzyl group would influence the position and intensity of these bands, typically causing a shift to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and stereochemistry. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the exact positions of atoms in the crystal lattice.

For a compound like this compound, this analysis would confirm the substitution pattern on the benzene ring and determine the conformation of the benzyl group relative to the diamine moiety. Key data obtained from such an analysis includes the crystal system, space group, unit cell dimensions, and atomic coordinates.

Hypothetical Crystallographic Data Table

This table is for illustrative purposes only and does not represent real data for the target compound.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₃H₁₃FN₂ |

| Formula Weight | 216.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.450(3) |

| b (Å) | 7.410(2) |

| c (Å) | 19.010(5) |

| β (°) | 104.20(1) |

| Volume (ų) | 1701.4(7) |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimental results are then compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the sample's elemental composition and purity. For heteroatoms like fluorine, other analytical methods such as ion chromatography or combustion analysis with an ion-selective electrode are typically employed.

Hypothetical Elemental Analysis Data Table

This table is for illustrative purposes only and does not represent real data for the target compound. The theoretical values are calculated based on the molecular formula C₁₃H₁₃FN₂.

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 72.20 | 72.15 |

| Hydrogen (H) | 6.06 | 6.10 |

| Nitrogen (N) | 12.95 | 12.91 |

Purity Assessment Methodologies in Academic Research

In academic research, ensuring the purity of a synthesized compound is critical for the reliability of subsequent experiments. High-Performance Liquid Chromatography (HPLC) is one of the most powerful and commonly used techniques for purity assessment. nih.govrjpharmacognosy.irmtoz-biolabs.com

For a compound such as this compound, a reverse-phase HPLC (RP-HPLC) method would typically be developed. mtoz-biolabs.com This involves using a non-polar stationary phase (like C18) and a polar mobile phase. The sample is injected into the system, and its components are separated based on their differential partitioning between the two phases. A detector, commonly a UV-Vis detector set to a wavelength where the compound absorbs light, measures the concentration of the compound as it elutes from the column. The purity is then determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Other methods for purity assessment include:

Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the number of components in a mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities through unexpected signals in the spectrum. Quantitative NMR (qNMR) can also be used for purity determination.

Mass Spectrometry (MS): Can identify impurities by their mass-to-charge ratio, although it is not inherently quantitative without appropriate calibration.